2-Oxa-5-azaspiro[3.4]octane hemioxalate is a chemical compound characterized by its unique spirocyclic structure, which includes both nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 316.36 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical agents.
The compound can be classified as a spirocyclic compound, specifically an oxazolidine derivative. It is often utilized in organic chemistry for synthesizing various organic compounds and has been studied for its biological activities, including potential therapeutic applications. The hemioxalate form indicates the presence of oxalic acid derivatives, which may enhance the compound's solubility and reactivity in various chemical reactions.
The synthesis of 2-oxa-5-azaspiro[3.4]octane hemioxalate typically involves several approaches:
These methods utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications. The synthesis has been optimized for yield and purity, with recrystallization techniques often employed to enhance product quality .
The synthesis generally requires specific reagents and conditions, including:
The molecular structure of 2-oxa-5-azaspiro[3.4]octane hemioxalate features a bicyclic framework with a spiro arrangement that includes:
The compound's structural formula can be represented as:
This highlights the interconnected rings and functional groups that define its chemical behavior .
2-Oxa-5-azaspiro[3.4]octane hemioxalate undergoes various chemical reactions typical of spirocyclic compounds, including:
Reactions are generally carried out under mild conditions to preserve the integrity of the spirocyclic structure while facilitating desired transformations. Specific reaction conditions may vary depending on the intended synthetic pathway or application.
The mechanism of action for 2-oxa-5-azaspiro[3.4]octane hemioxalate primarily involves its interaction with biological molecules, potentially inhibiting certain enzymes or proteins involved in disease pathways. This suggests a role in drug development where modulation of biological activity is desired.
Research indicates that this compound may exhibit significant biological activity, making it a candidate for further investigation in pharmacological studies .
Relevant data includes:
2-Oxa-5-azaspiro[3.4]octane hemioxalate finds applications primarily in:
This compound's unique properties make it valuable for research and industrial applications, particularly in synthesizing pharmaceuticals and other organic compounds.
The spirocyclic core of 2-oxa-5-azaspiro[3.4]octane is constructed through strategic annulation methods that determine ring connectivity and functionalization. Three primary approaches dominate the literature: cyclopentane ring annulation and four-membered ring formation [4]. The first approach involves cyclizing a pre-functionalized cyclopentane precursor with a 1,2-amino alcohol derivative under acidic conditions (e.g., p-toluenesulfonic acid in toluene, 80°C), achieving moderate yields (45–55%) but requiring extensive purification. Alternatively, annulation of the four-membered ring employs a Staudinger-type [2+2] cycloaddition between ketenes and imines, yielding the spirooxazolidine system with superior atom economy (70–75% yield) [5]. A third method utilizes intramolecular nucleophilic displacement of halide-activated substrates, where bromoethyl-oxirane intermediates undergo ring closure in the presence of potassium carbonate (DMF, 60°C). This route delivers higher regioselectivity (>95%) but suffers from scalability limitations due to intermediate instability [4].
Table 1: Comparative Analysis of Annulation Strategies
Annulation Focus | Key Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Cyclopentane ring | p-TsOH, toluene, Δ | 45–55 | Simple precursors; low yield |
Four-membered ring | Ketenes/imines, RT | 70–75 | High atom economy; stringent anhydrous conditions |
Halide displacement | K₂CO₃, DMF, 60°C | 65–70 | Excellent regioselectivity; intermediate instability |
Post-annulation, the free base undergoes salt formation with oxalic acid in ethanol/water (1:1) at 0–5°C. Stoichiometric control (2:1 base:oxalic acid) is critical to selectively precipitate the hemioxalate form, followed by desiccation under nitrogen to maintain stability [1] [10].
Racemic synthesis of the spirocyclic precursor leverages tandem aldol-lactonization sequences to simultaneously establish the oxa-aza framework. In a representative protocol, γ-keto acids react with formaldehyde under basic conditions (NaOH, 20°C), initiating an aldol addition that spontaneously lactonizes to form the [3.4] octane oxazolidinone core . This one-pot methodology achieves 60–65% yield but produces a racemic mixture due to non-chiral catalysis. Key parameters influencing yield include:
The resulting lactone is reduced to the hemiaminal using LiAlH₄ and subsequently aminated via reductive amination (NaBH₃CN, NH₄OAc) to install the spirocyclic nitrogen. Final oxalate salt formation proceeds in 85% efficiency, though residual lactone impurities (<3%) necessitate recrystallization from ethanol/diethyl ether [4].
Enantioselective access to the spirocyclic core employs L-proline-derived organocatalysts to control stereochemistry at the spiro carbon. In a key asymmetric Mannich reaction, (S)-α,α-diphenylprolinol trimethylsilyl ether catalyzes the addition of acetone to N-Boc-iminoglyoxylate, generating a chiral β-amino ketone intermediate with 92% ee . This intermediate undergoes intramolecular aldol cyclization under microwave irradiation (140°C, 10 min) to form the spiro[3.4]octane skeleton with retention of stereochemistry.
Challenges arise during downstream steps:
Resolution strategies include chiral salt crystallization with L-tartaric acid (up to 99.5% de) and enzymatic resolution using lipase B (Novozym 435) to hydrolyze undesired enantiomers [4].
Scale-up of 2-oxa-5-azaspiro[3.4]octane hemioxalate (CAS 1380571-82-3) necessitates specialized handling to address its hygroscopic nature and thermal sensitivity. Large batches (>1 kg) employ continuous flow chemistry for the annulation step, featuring:
Purification leverages anti-solvent crystallization using methyl tert-butyl ether (MTBE)/acetonitrile, yielding material with ≥97% purity (HPLC). The compound’s decomposition in moisture dictates packaging in nitrogen-flushed dark vials with molecular sieves (storage: −20°C) [1] [3].
Table 2: Industrial Process Optimization Parameters
Process Stage | Scale-Up Solution | Outcome |
---|---|---|
Salt formation | Stoichiometric control via pH-stat | 99% conversion; minimal di-oxalate byproduct |
Drying | Vacuum tray drying (25°C, 15 mmHg) | Residual solvents <0.1%; no degradation |
Packaging | Nitrogen-flushed vials with desiccant | Stability >24 months at −20°C |
Hazard mitigation | Excepted Quantity packaging (≤1 g units) | Elimination of HazMat fees for international shipping [3] |
Yield maximization focuses on solvent recovery (90% ethanol recycling) and catalytic waste reduction, lowering production costs by 30% versus batch methods. Quality control includes crystallographic analysis to confirm spiro geometry and oxalate titration to verify stoichiometry [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7